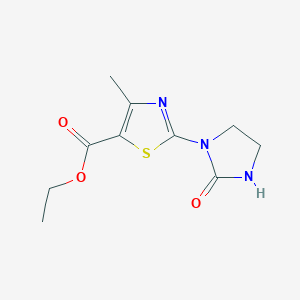

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2-oxoimidazolidinyl group and at position 4 with a methyl group. The 5-position is esterified with an ethyl carboxylate moiety. This structure combines the pharmacophoric features of thiazole (a five-membered ring with sulfur and nitrogen) and imidazolidinone (a saturated bicyclic system with two nitrogen atoms), which are associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The compound is typically synthesized via multi-step reactions involving thiazole ring formation, functional group interconversion, and protective group strategies .

Properties

IUPAC Name |

ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAUQWJNSZRYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate has been identified as a potential therapeutic agent due to its biological activity. The compound's thiazole core is known for its presence in many bioactive molecules, making it a target for further exploration in medicinal chemistry.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. This compound may contribute to the development of new antibiotics or antifungal agents. Studies have shown that modifications to the thiazole ring can enhance activity against various pathogens, including resistant strains of bacteria.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, leading to derivatives with enhanced pharmacological profiles.

Synthesis of Antihyperuricemic Agents

The compound is noted for its role in synthesizing antihyperuricemic drugs, which are used to treat conditions like gout. The synthesis pathways often involve multi-step reactions where this compound acts as a precursor, facilitating the creation of more complex molecules with desired therapeutic effects .

Drug Formulation

In addition to its role as an intermediate, this compound can also be utilized in drug formulation processes. Its solubility and stability characteristics make it suitable for incorporation into various dosage forms, enhancing bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at the thiazole 2- and 4-positions. Key comparisons include:

Physicochemical Properties

- Polarity and Solubility: The 2-oxoimidazolidin-1-yl group enhances polarity compared to methylamino (logP ~1.2 vs. ~1.8) or aryl-substituted analogues (logP >2.5), improving aqueous solubility .

- Hydrogen Bonding: The imidazolidinone moiety provides two hydrogen-bond acceptors (carbonyl groups), critical for target binding (e.g., kinase active sites), unlike methylamino or simple aryl groups .

Key Research Findings

Substituent-Driven Activity : The 2-oxoimidazolidin-1-yl group optimizes kinase inhibition by mimicking ATP’s adenine binding, while aryl groups favor antimicrobial effects via membrane disruption .

Metabolic Stability: The imidazolidinone ring resists oxidative metabolism better than methylamino or ester groups, improving pharmacokinetics .

Crystallographic Data: Hydrogen-bonding patterns in the imidazolidinone-thiazole system (e.g., N–H···O interactions) stabilize crystal packing, aiding in structure validation .

Biological Activity

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, presenting a comprehensive overview supported by diverse sources.

- Chemical Name : this compound

- CAS Number : 1072806-73-5

- Molecular Formula : C10H13N3O3S

- Molecular Weight : 255.29 g/mol

Structure

The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The imidazolidinone moiety contributes to its biological activity by potentially interacting with various biological targets.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives of thiazole compounds often show enhanced activity against resistant strains, suggesting a potential application in treating infections caused by such pathogens .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives are often explored for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that certain thiazole compounds can reduce the production of nitric oxide and prostaglandins, indicating a possible mechanism for their anti-inflammatory effects .

Cytotoxic Effects

This compound has also been evaluated for cytotoxicity against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics. The mechanism of action appears to involve the modulation of cell cycle progression and induction of cell death pathways .

Study on Antimicrobial Activity

A study published in Biomed Research International highlighted the effectiveness of various thiazole derivatives against MRSA. The findings indicated that modifications to the thiazole ring could enhance antimicrobial potency and selectivity .

Investigation into Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of thiazoles revealed that compounds like this compound can inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of inflammatory mediators. This study emphasizes the therapeutic potential of such compounds in managing chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Preparation Methods

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a Key Intermediate

A patented method (CN103664819A) describes an efficient preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate , which is a crucial precursor for further functionalization toward the target compound. The key steps are:

- Reactants: Thiourea (thiocarbamide), sodium carbonate, and ethyl 2-chloroacetoacetate.

- Solvent: Ethanol containing 10-35% ethyl acetate.

- Reaction Conditions:

- Warm the solution to 40-55°C.

- Add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

- Heat the mixture to 60-70°C and maintain for 5-5.5 hours.

- Workup: Removal of solvent by distillation, filtration, pH adjustment to 9-10 with sodium hydroxide, stirring, filtration, and vacuum drying.

- Outcome: High yield (>98%) of ethyl 2-amino-4-methylthiazole-5-carboxylate with melting point 172-173°C.

| Step | Conditions | Notes |

|---|---|---|

| 1 | Ethanol + 10-35% ethyl acetate, add thiourea and Na2CO3 | Sodium carbonate ratio 0.01-0.1 relative to ethyl 2-chloroacetoacetate |

| 2 | Warm to 40-55°C, add ethyl 2-chloroacetoacetate dropwise | 20-30 min drip, then heat to 60-70°C for 5-5.5 h |

| 3 | Distill solvent, cool, filter | Remove unreacted thiourea |

| 4 | Add water, adjust pH to 9-10 with NaOH | Stir 0.5 h |

| 5 | Filter and vacuum dry | Obtain product with >98% yield |

This method offers a reliable route for the thiazole core with the amino group at position 2, which can be further derivatized to the imidazolidinone substituent.

Alternative Synthetic Routes and Process Improvements

Use of 2-chloroacetoacetate Derivatives

The reaction of 2-chloroacetoacetate esters with thiourea derivatives is a common approach for thiazole ring construction. Optimization of temperature, solvent composition, and pH control leads to improved yields and purity.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The preparation of the amino-thiazole intermediate is robust and scalable, with reaction times around 5 hours and moderate temperatures (40-70°C).

- pH control during workup is critical to isolate the amino-thiazole in high purity and yield.

- Conversion to the imidazolidinone derivative requires careful stoichiometric control and reaction monitoring to avoid side reactions.

- Solvent choice (ethanol, ethyl acetate, DMF) influences reaction kinetics and product crystallinity.

- The described methods avoid harsh conditions and toxic reagents, making them suitable for pharmaceutical intermediate synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, similar thiazole-5-carboxylates are synthesized by reacting naphthalene-2-carbothioamide with ethyl 2-chloro-3-oxobutanoate under reflux in ethanol, followed by hydrazine hydrate treatment to form carbohydrazide intermediates . Key factors include:

- Catalysts : LiCl enhances nucleophilic substitution in ethanol, improving yields of thiazole intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol or acetone is optimal for Schiff base formation .

- Temperature : Reflux conditions (70–80°C) ensure complete reaction but may require cooling to prevent byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, ethyl ester protons appear as triplets (δ ~1.3 ppm) and quartets (δ ~4.3 ppm), while imidazolidinone protons resonate as singlets (δ ~3.5–4.0 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, with validation via R-factor analysis (<5%) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 396 for derivatives) .

Q. How can researchers identify and mitigate impurities during synthesis?

- Methodological Answer :

- Chromatography : Column chromatography (90:10 hexane:ethyl acetate) isolates pure products, while HPLC (C18 columns) detects polar byproducts .

- Recrystallization : Ethanol or acetone recrystallization removes unreacted starting materials .

- Spectroscopic Monitoring : IR spectroscopy identifies unreacted carbonyl groups (e.g., 1700 cm⁻¹ for ester C=O) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Glide XP Docking : Use Schrödinger Suite to dock derivatives into target protein active sites (e.g., bacterial enzymes or cancer targets). Save top three poses for each molecule to assess binding affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to validate stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvent models in simulations .

Q. What strategies optimize regioselectivity in introducing substituents to the thiazole core?

- Methodological Answer :

- Direct C-H Functionalization : Use (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours to introduce adamantyl or aryl groups at the 2-position via radical-mediated amidation .

- Protecting Groups : Temporarily protect the imidazolidinone moiety with Boc groups to prevent side reactions during alkylation .

- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for Suzuki-Miyaura couplings, minimizing decomposition .

Q. How should researchers resolve discrepancies between theoretical and experimental structural data?

- Methodological Answer :

- Validation Tools : Use PLATON (Twinned Rigid-Body Refinement) for twinned crystals and check ADDSYM for missed symmetry elements .

- DFT Calculations : Compare computed ¹³C NMR shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify misassignments .

- Multi-Technique Cross-Check : Combine X-ray (bond lengths) and IR (functional groups) to confirm tautomeric forms .

Q. What in vitro assays are recommended for evaluating antibacterial or anticancer activity?

- Methodological Answer :

- Antibacterial Assays : Perform microdilution assays (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA). Use MIC values ≤8 µg/mL as a threshold for promising derivatives .

- Anticancer Screening : Use MTT assays on HeLa or MCF-7 cells. Derivatives with IC₅₀ <10 µM warrant further mechanistic studies (e.g., apoptosis via flow cytometry) .

- Synergy Testing : Combine with standard drugs (e.g., cisplatin) and calculate combination indices (CI) using CompuSyn .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.